molecular formula C6H12O3 B13838403 2-Propanone, 1-ethoxy-1-methoxy-

2-Propanone, 1-ethoxy-1-methoxy-

Cat. No.: B13838403
M. Wt: 132.16 g/mol
InChI Key: OPNOSCSRXCEZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Propanone, 1-ethoxy-1-methoxy- (C₆H₁₂O₃) is a substituted alkanone featuring both ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups attached to the central carbonyl carbon. This structural arrangement confers unique polarity and reactivity.

  • Polarity: The carbonyl (C=O) group in alkanones like 2-propanone exhibits high polarity, with dipole moments decreasing as alkyl chain length increases. For example, 2-propanone (acetone) has a dipole moment of 2.88 D, higher than 2-butanone (2.76 D) and 2-heptanone (2.59 D) .
  • Hydrogen Bonding: The ethoxy and methoxy substituents enhance electron density at the carbonyl oxygen, facilitating hydrogen bonding with nucleophiles like aromatic amines .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-ethoxy-1-methoxypropan-2-one

InChI

InChI=1S/C6H12O3/c1-4-9-6(8-3)5(2)7/h6H,4H2,1-3H3

InChI Key

OPNOSCSRXCEZQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-ethoxy-2-propanone can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-methoxy-1-ethoxy-2-propanone involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the desired purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-ethoxy-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Produces acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-1-ethoxy-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-1-ethoxy-2-propanone exerts its effects involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The compound’s ability to participate in nucleophilic substitution and other reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkanones

2-Propanone, 1-methoxy- (Methoxyacetone)
  • Formula : C₄H₈O₂
  • Molecular Weight : 88.1051 g/mol
  • Key Properties: Higher polarity than unsubstituted acetone due to the electron-donating methoxy group. Reactivity in hydrogen bonding parallels 2-propanone but with steric hindrance from the methoxy group .
1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-
  • Application : Used in flavor/fragrance synthesis.
  • Differentiation: The aromatic substituents reduce solubility in polar solvents compared to 2-propanone derivatives .

Acetals and Ethers

1-(1-Ethoxyethoxy)propane
  • Formula : C₇H₁₆O₂
  • Molecular Weight : 132.2 g/mol
  • Key Properties :
    • Acetal structure (two ether linkages) reduces polarity compared to ketones.
    • Lower boiling point (≈373 K at 0.3 kPa) due to weaker intermolecular forces .
Propane, 2-methyl-1,1-bis(1-methylethoxy)-
  • Formula : C₁₀H₂₂O₂
  • Molecular Weight : 174.28 g/mol
  • Differentiation : Branched isopropoxy groups introduce steric hindrance, limiting hydrogen bonding and reducing reactivity with amines .

Glycol Ethers and Alcohols

1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol
  • Formula : C₈H₁₈O₄
  • Molecular Weight : 178.23 g/mol
  • Key Properties :
    • Hydroxyl (-OH) group enables strong hydrogen bonding, increasing water solubility compared to acetals or ketones.
    • Classified as a respiratory irritant (H335) and skin irritant (H315) .
Tripropylene Glycol Monomethyl Ether
  • Application : Solvent in coatings and cleaners.
  • Differentiation : Longer polyether chain reduces volatility (boiling point >473 K) but increases viscosity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Dipole Moment (D) Boiling Point (K) Key Functional Groups
2-Propanone, 1-ethoxy-1-methoxy- C₆H₁₂O₃ 132.16 ~2.8 (estimated) ~400 (estimated) Ketone, Ethoxy, Methoxy
2-Propanone, 1-methoxy- C₄H₈O₂ 88.11 2.88 373 Ketone, Methoxy
1-(1-Ethoxyethoxy)propane C₇H₁₆O₂ 132.20 <2.5 373 (at 0.3 kPa) Acetal (two ethers)
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol C₈H₁₈O₄ 178.23 N/A >473 Hydroxyl, Ethers

Key Research Findings

Polarity and Reactivity: Substituted alkanones like 2-propanone derivatives exhibit enhanced reactivity in nucleophilic additions compared to acetals or ethers due to their polarized carbonyl groups .

Steric Effects : Bulky substituents (e.g., isopropoxy in Propane, 2-methyl-1,1-bis(1-methylethoxy)-) hinder hydrogen bonding, reducing interaction with amines .

Safety Profiles : Glycol ethers and alcohols with hydroxyl groups pose higher risks of respiratory and dermal irritation compared to acetals or simple ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.